molecular formula C33H46O12 B13430702 Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate

Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate

Cat. No.: B13430702
M. Wt: 634.7 g/mol
InChI Key: ZLGNXKZIXUXIQR-LDERPWCQSA-N
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Description

Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate is a complex organic compound with the molecular formula C33H46O12 and a molecular weight of 634.71 g/mol It is a derivative of isosteviol, a diterpenoid compound derived from steviol glycosides found in the Stevia plant

Preparation Methods

The synthesis of Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate involves multiple steps. The starting material, isosteviol, undergoes a series of chemical reactions to introduce the methyl acyl and beta-D-glucuronide groups. The final step involves the acetylation of the hydroxyl groups to form the triacetate derivative . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

Properties

Molecular Formula

C33H46O12

Molecular Weight

634.7 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C33H46O12/c1-17(34)40-24-25(41-18(2)35)27(43-20(4)37)44-28(26(24)42-19(3)36)45-29(39)32(7)12-8-11-31(6)21(32)10-14-33-15-23(38)30(5,16-33)13-9-22(31)33/h21-22,24-28H,8-16H2,1-7H3/t21-,22-,24-,25-,26+,27-,28-,30-,31+,32+,33-/m0/s1

InChI Key

ZLGNXKZIXUXIQR-LDERPWCQSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)[C@@]2(CCC[C@@]3([C@@H]2CC[C@@]45[C@H]3CC[C@@](C4)(C(=O)C5)C)C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C2(CCCC3(C2CCC45C3CCC(C4)(C(=O)C5)C)C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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